Aldicarb-d3 Sulfoxide
CAS No.: 1795136-36-5
Cat. No.: VC0132572
Molecular Formula: C7H14N2O3S
Molecular Weight: 209.278
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795136-36-5 |
---|---|
Molecular Formula | C7H14N2O3S |
Molecular Weight | 209.278 |
IUPAC Name | [(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate |
Standard InChI | InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |
Standard InChI Key | BXPMAGSOWXBZHS-UYUKVFNDSA-N |
SMILES | CC(C)(C=NOC(=O)NC)S(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Aldicarb-d3 Sulfoxide is a deuterated variant of Aldicarb Sulfoxide, specifically designed for use as an internal standard in analytical chemistry. The compound features strategically placed deuterium atoms that provide distinct mass spectrometric properties while maintaining chemical behavior similar to the non-deuterated compound.
Basic Identification Parameters
The following table presents the fundamental identification parameters for Aldicarb-d3 Sulfoxide:
Parameter | Value |
---|---|
CAS Number | 1795136-36-5 |
Molecular Formula | C7H11D3N2O3S |
Molecular Weight | 209.28 g/mol |
Physical Appearance | White to Off-White Solid |
Melting Point | 98-102°C |
Nomenclature and Synonyms
The compound is known by several systematic names and synonyms in scientific literature:
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2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime
-
2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime
Parent Compound Relationship
Aldicarb-d3 Sulfoxide is derived from Aldicarb, a carbamate insecticide. The parent compound undergoes metabolic transformation to form Aldicarb Sulfoxide, which is then deuterated to create the labeled analog. This relationship is critical for understanding the compound's application in monitoring pesticide residues in agricultural products .
Physical and Chemical Properties
The physical and chemical properties of Aldicarb-d3 Sulfoxide determine its behavior in analytical systems and environmental matrices, influencing its effectiveness as an internal standard.
Solubility and Stability
Aldicarb-d3 Sulfoxide exhibits limited solubility in common laboratory solvents:
Solvent | Solubility |
---|---|
DMSO | Slightly soluble |
Methanol | Slightly soluble |
Storage recommendations include maintaining the compound at -20°C under inert atmosphere to prevent degradation . This stability consideration is critical for laboratories utilizing the compound as an analytical standard.
Structural Features
The compound features three deuterium atoms strategically positioned to provide mass spectrometric differentiation while maintaining chemical equivalence to the non-deuterated analog. This unique structural characteristic enables precise quantification in complex matrices without altering chromatographic behavior significantly .
Physical Constants
Additional physical properties include:
Property | Value |
---|---|
Density | 1.2±0.1 g/cm³ |
LogP | -1.13 |
Index of Refraction | 1.522 |
These properties influence the compound's behavior in various analytical techniques and extraction procedures .
Analytical Applications
The primary application of Aldicarb-d3 Sulfoxide lies in analytical chemistry, where it serves as an internal standard for the quantification of Aldicarb and its metabolites.
Mass Spectrometry Applications
Aldicarb-d3 Sulfoxide significantly improves the accuracy of mass spectrometric analysis by providing a reference compound that:
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Co-elutes with the analyte of interest
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Exhibits similar ionization behavior
-
Produces fragment ions with predictable mass shifts
These characteristics allow for reliable quantification even in complex biological and environmental samples.
Liquid Chromatography Enhancement
In liquid chromatography applications, Aldicarb-d3 Sulfoxide enables precise quantification through:
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Identical retention behavior to the non-deuterated analog
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Compensation for extraction efficiency variations
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Normalization of instrument response fluctuations
This application is particularly valuable in regulatory testing of agricultural products for pesticide residues.
Pharmacological and Toxicological Properties
Understanding the relationship between Aldicarb-d3 Sulfoxide and its non-deuterated counterpart provides insight into its biological behavior and potential toxicological considerations.
Enzyme Inhibition Profile
Research indicates that Aldicarb Sulfoxide, the non-deuterated analog, demonstrates significant enzyme inhibitory activity:
Enzyme | IC50 Value |
---|---|
Cholinesterase (ChE) | 10 μM |
Carboxylesterase (CaE) | 10 μM |
While these values reflect the non-deuterated compound, the deuterated variant would be expected to exhibit similar biological activity in non-isotope-sensitive processes .
Metabolic Considerations
The deuteration pattern of Aldicarb-d3 Sulfoxide affects certain metabolic processes differently than the non-deuterated compound. Research on deuterated pharmaceuticals indicates that carbon-deuterium bonds are generally more resistant to enzymatic cleavage than carbon-hydrogen bonds, potentially resulting in altered metabolic profiles .
Environmental Transformation and Persistence
The environmental fate of Aldicarb compounds provides relevant context for understanding the behavior of the deuterated sulfoxide analog.
Transformation Rates in Environmental Matrices
Research on Aldicarb Sulfoxide transformation in water-saturated sandy subsoils reveals variable persistence depending on environmental conditions:
Concentration | Half-Life Range (Aerobic Conditions) | Half-Life (Anaerobic Conditions) |
---|---|---|
0.14-0.17 mg/L | 0.7 to 2.8 years | <0.02 years |
8-13 mg/L | 3.4 to 6.4 years | <0.02 years |
These findings highlight the significant influence of environmental conditions on compound persistence, with anaerobic environments facilitating much more rapid transformation .
Transformation Products
Aldicarb Sulfoxide undergoes various transformation pathways in environmental matrices:
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Oxidation to Aldicarb Sulfone
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Hydrolysis of the carbamate moiety
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Complete mineralization to carbon dioxide
In controlled studies, 2.5-15% of Aldicarb Sulfoxide was transformed to carbon dioxide after one year under aerobic conditions, while approximately 50% was converted to carbon dioxide under anaerobic conditions .
Research Applications
The specialized nature of Aldicarb-d3 Sulfoxide makes it valuable across multiple research domains.
Agricultural Monitoring
As a labeled internal standard, Aldicarb-d3 Sulfoxide facilitates accurate quantification of Aldicarb residues in:
This application is particularly important for regulatory compliance and food safety monitoring.
Pharmacokinetic Research
The compound serves as a valuable tool in pharmacokinetic research by enabling:
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Precise tracking of metabolic transformations
-
Quantification of parent compound and metabolites
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Determination of clearance rates and half-lives
These applications capitalize on the compound's isotopic properties while maintaining chemical similarity to the non-labeled analog.
Related Isotope-Labeled Compounds
Several related isotope-labeled compounds complement Aldicarb-d3 Sulfoxide in comprehensive analytical protocols.
13C2,D3-Aldicarb-sulfoxide
Another significant labeled variant is 13C2,D3-Aldicarb-sulfoxide:
Parameter | Value |
---|---|
CAS Number | 1261170-77-7 |
Molecular Formula | C5¹³C2H11D3N2O3S |
Molecular Weight | 211.27 g/mol |
This compound incorporates both carbon-13 and deuterium labels, providing additional mass spectrometric differentiation for specialized analytical applications .
Aldicarb Sulfone-d3
Aldicarb Sulfone-d3 represents another important deuterated metabolite:
Parameter | Value |
---|---|
Molecular Formula | C7H11D3N2O4S |
Molecular Weight | 225.28 g/mol |
This compound serves as an internal standard for quantifying the further oxidation product of Aldicarb Sulfoxide in environmental and biological samples .
Parameter | Recommendation |
---|---|
Temperature | -20°C |
Atmosphere | Inert (nitrogen or argon) |
Container | Tightly sealed, amber glass |
Light Exposure | Minimize |
These conditions minimize degradation and ensure maximum shelf life .
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